(S)-N-(1-phenylethyl)acetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(1S)-1-phenylethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8(11-9(2)12)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,11,12)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVMRYVMZLANOQ-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60940776 | |
| Record name | N-(1-Phenylethyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60940776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19144-86-6 | |
| Record name | N-(1-Phenylethyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60940776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis Methodologies for S N 1 Phenylethyl Acetamide and Its Enantiomers
Direct Amidation Strategies for Stereospecific Production
Direct amidation offers a straightforward approach to synthesizing (S)-N-(1-phenylethyl)acetamide by reacting the chiral amine with an acylating agent. This method's success hinges on the stereochemical purity of the starting amine.
Reaction of (S)-1-Phenylethan-1-amine with Acyl Chlorides or Anhydrides
A common and direct method for the synthesis of this compound involves the acylation of (S)-1-phenylethan-1-amine. This can be effectively achieved using acylating agents such as acetic anhydride (B1165640) or acetyl chloride. For instance, (R)-(+)-N-(1-phenylethyl)acetamide is synthesized by the dropwise addition of acetic anhydride to a solution of (R)-(+)-1-phenylethylamine in chloroform (B151607) under ice-cooling conditions. prepchem.com This reaction proceeds to completion, after which ice water is added. prepchem.com
Another approach involves a one-pot amidation of primary nitroalkanes. In this method, (2-nitroethyl)benzene (B25157) is reacted with (S)-1-phenylethan-1-amine to yield 2-phenyl-N-(1-phenylethyl)acetamide. rsc.org
Optimization of Reaction Conditions and Solvent Systems
The efficiency of N-acetylation can be significantly influenced by reaction conditions. In a continuous-flow acetylation process using acetonitrile (B52724) as the acetylating agent and alumina (B75360) as a catalyst, temperature was found to be a critical parameter. nih.gov The optimal temperature for this reaction was determined to be 200°C, with a notable decrease in conversion at higher temperatures. nih.gov This method was tested on various aromatic and aliphatic amines, showing good conversion rates. nih.gov Importantly, the process demonstrated no racemization for either enantiomer of 1-phenylethan-1-amine. nih.gov
In enzymatic kinetic resolutions, the choice of solvent and acylating agent is crucial. researchgate.net For lipase-catalyzed reactions, various acylating agents such as activated esters and 2-alkoxyacetates are utilized to optimize the process. researchgate.net Furthermore, a significant "salt effect" has been observed in the kinetic resolution of (±)-1-phenylethylamine, which can increase reactivity and selectivity, and even reverse the stereoselectivity of the reaction. nih.gov
Dynamic Kinetic Resolution (DKR) Approaches for Enhanced Enantiomeric Yields
Dynamic kinetic resolution (DKR) is a powerful technique that surpasses the 50% theoretical yield limit of traditional kinetic resolution by combining in-situ racemization of the slower-reacting enantiomer with an enantioselective acylation. d-nb.infonih.gov This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. nih.govbeilstein-journals.org
Chemoenzymatic DKR Utilizing Lipases (e.g., Candida antarctica lipase (B570770) B) and Racemization Catalysts
A highly efficient method for the DKR of primary amines involves the combination of a lipase, such as Candida antarctica lipase B (CALB), with a racemization catalyst. beilstein-journals.orgnih.govorganic-chemistry.org Ruthenium complexes, particularly Shvo's catalyst and its derivatives, have proven to be effective for the racemization of (S)-1-phenylethylamine. nih.govorganic-chemistry.org This chemoenzymatic system allows for the transformation of a wide range of primary amines into their corresponding amides with high yields and excellent enantiomeric excess. nih.govorganic-chemistry.org
Palladium-based catalysts have also been successfully employed. A catalyst consisting of palladium nanoparticles supported on amino-functionalized siliceous mesocellular foam (Pd-AmP-MCF) has been used in DKR to convert primary amines to amides in high yields and excellent enantiomeric excess. acs.org This nanocatalyst is efficient at temperatures below 70°C, making it compatible with enzymes like Amano Lipase PS-C1 from Burkholderia cepacia, which is typically less stable at higher temperatures. acs.org
Comparative Analysis of Acyl Donors in DKR Systems
The choice of acyl donor significantly impacts the efficiency and selectivity of DKR. Studies have compared various acyl donors in the DKR of (±)-1-phenylethylamine. d-nb.infobeilstein-journals.org Alkyl methoxyacetates were found to be more effective than isopropyl acetate (B1210297), allowing for the use of lower catalyst loadings to achieve high yields and enantiomeric excess. d-nb.infobeilstein-journals.org For instance, a 200-fold acceleration in the kinetic resolution of 1-phenylethylamine (B125046) was observed when using methyl methoxyacetate (B1198184) instead of methyl butyrate. beilstein-journals.org However, uncatalyzed chemical acylation can occur at elevated temperatures with such acyl donors. beilstein-journals.org
Other acyl donors that have been investigated include ethyl acetate, dimethyl carbonate, ethyl benzoate, and vinyl benzoate. units.it In the kinetic resolution of (RS)-1-(4-ethylselenium)phenylethanamine, ethyl methoxyacetate, ethyl acetate, and dimethyl carbonate all yielded the corresponding amide with excellent enantiomeric excess (>99%). units.it In a comparative study of carboxylic acids and their ethyl esters as acyl donors at 80°C, lauric acid led to enantiomeric excesses greater than 99.5% for both the remaining amine and the corresponding lauramide at 50% conversion. researchgate.net
| Acyl Donor | Enantiomeric Excess (ee) | Conversion (%) | Reference |
|---|---|---|---|
| Ethyl Methoxyacetate | >99% | - | units.it |
| Ethyl Acetate | >99% | 18% | units.it |
| Dimethyl Carbonate | >99% | 13% | units.it |
| Isopropyl Acetate | - | - | d-nb.infobeilstein-journals.org |
| Methyl Methoxyacetate | - | - | beilstein-journals.org |
| Lauric Acid | >99.5% | 50% | researchgate.net |
Scalable DKR Protocols for Multigram Synthesis
The scalability of DKR protocols is essential for practical applications. Research has focused on adapting DKR methods for the multigram synthesis of enantiomerically pure amines. d-nb.infobeilstein-journals.org By investigating various reaction parameters, a protocol for the DKR of (±)-1-phenylethylamine on a 0.5 mmol scale was successfully modified for larger-scale applications. d-nb.info
Using alkyl methoxyacetates as acyl donors, the catalyst loading could be reduced to 1.25 mol% of the ruthenium catalyst and 10 mg of CALB per mmol of amine. d-nb.infobeilstein-journals.org This optimized system provided (R)-2-methoxy-N-(1-phenylethyl)acetamide in 90% yield with 97% ee on a 10 mmol scale, and 83% yield with 98% ee on a 45 mmol scale. beilstein-journals.org A novel synthetic route for rasagiline (B1678815) mesylate utilized a DKR of racemic aminoindan as the key step, which was successfully conducted on a 73 g scale at a concentration of 200 g/L, yielding the chiral intermediate in over 90% yield and greater than 99% enantiomeric excess. researchgate.net
| Scale | Acyl Donor | Yield (%) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| 10 mmol | Ethyl Methoxyacetate | 90% | 97% | beilstein-journals.org |
| 45 mmol | Methyl Methoxyacetate | 83% | 98% | beilstein-journals.org |
| 73 g | Isopropyl 2-methoxyacetate | >90% | >99% | researchgate.net |
One-Pot Synthesis Techniques Involving Specific Catalytic Systems
One-pot synthesis offers a streamlined approach to chemical transformations, enhancing efficiency by minimizing intermediate purification steps. For N-(1-phenylethyl)acetamide and its derivatives, several innovative one-pot methods utilizing specific catalytic systems have been developed.
A notable one-pot procedure involves the amidation of primary nitroalkanes. rsc.org Specifically, 2-Phenyl-N-(1-phenylethyl)acetamide has been synthesized from (2-nitroethyl)benzene and (S)-1-phenylethan-1-amine. rsc.org This reaction is conducted at 25 °C over 24 hours and yields the final amide product at 70% after purification by flash column chromatography. rsc.org
Another advanced one-pot system employs a hybrid catalyst for cascade reactions. The synthesis of (R)-N-[1-(4-(phenylethynyl)phenyl) ethyl]-acetamide, a related derivative, was achieved using an enzyme-bimetallic hybrid catalyst, PdCu/CALB CLEAs. csic.es In this concurrent cascade, the lipase (CALB) component catalyzes the acylation of the (R)-amine enantiomer, while the PdCu nanoclusters simultaneously catalyze the Sonogashira reaction and the racemization of the (S)-amine enantiomer. csic.es This sophisticated system achieved a 90% yield, demonstrating the power of combining enzymatic and metallic catalysis in a single pot. csic.es
The concept of combining heterogeneous and enzymatic catalysis has also been explored for the synthesis of the R-enantiomer precursor. A one-pot process starting with the hydrogenation of acetophenone (B1666503) over a Pd/Al2O3 catalyst, followed by enzymatic acylation of the resulting R-1-phenylethanol using an immobilized lipase, yielded R-1-phenylethyl acetate. abo.fi This highlights the importance of support acidity and the potential of chemoenzymatic cascades. abo.fi
Interactive Table: One-Pot Synthesis Examples
| Product | Catalytic System | Reactants | Yield | Key Conditions | Source |
|---|---|---|---|---|---|
| 2-Phenyl-N-(1-phenylethyl)acetamide | Not specified | (2-nitroethyl)benzene, (S)-1-phenylethan-1-amine | 70% | 25 °C, 24 h, O₂ balloon | rsc.org |
| (R)-N-[1-(4-(phenylethynyl)phenyl) ethyl]-acetamide | PdCu/CALB CLEAs | Racemic amine, acyl donor, aryl halide, alkyne | 90% | Concurrent chemoenzymatic cascade | csic.es |
| R-1-phenylethyl acetate | Pd/Al₂O₃ and Immobilized Lipase | Acetophenone | 22% | Hydrogenation followed by acylation | abo.fi |
Condensation Reactions for Related Acetamide (B32628) Derivatives
Condensation reactions are fundamental to the formation of the amide bond in acetamide derivatives. These reactions often employ coupling agents to facilitate the bond formation between a carboxylic acid and an amine.
For instance, a novel acetamide derivative, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, was synthesized through the condensation of ethyl 2-(2-isopropylphenoxy)acetic acid and 1,2-diaminobenzene. nih.gov This reaction utilized lutidine as a base and TBTU as the coupling agent in dry DCM at room temperature. nih.gov Another approach involved using N,N'-carbonyldiimidazole (CDI) and 4-dimethyl aminopyridine (DMAP) for the synthesis of 2,2-diphenyl-N-(3-phenylpropyl)acetamide from 2,2-diphenylacetic acid and 3-phenylpropylamine. nih.gov
The synthesis of more complex derivatives, such as (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide, has been achieved by reacting indolic acid with (S)-(-)-phenylethylamine under reflux in toluene, with boric acid also present in the reaction mixture. nih.gov Furthermore, Claisen-Schmidt type condensation reactions have been used to produce N-{2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide derivatives with a 75% yield. researchgate.net
Interactive Table: Condensation Reaction Reagents and Products
| Product | Amine | Carboxylic Acid / Acyl Source | Coupling Agent / Method | Source |
|---|---|---|---|---|
| N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide | 1,2-diaminobenzene | ethyl 2-(2 isopropylphenoxy) acetic acid | TBTU, lutidine | nih.gov |
| 2,2-diphenyl-N-(3-phenylpropyl)acetamide | 3-phenylpropylamine | 2,2-diphenylacetic acid | CDI, DMAP | nih.gov |
| (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide | (S)-(-)-phenylethylamine | Indolic acid | Reflux with boric acid | nih.gov |
| N-phenylacetamide sulphonamides | Thiomorpholine | 4-(acetylamino)benzenesulfonyl chloride | Direct condensation | mdpi.com |
Synthesis via Decarboxylative Condensation Pathways
Decarboxylative condensation presents an alternative route for amide bond formation, proceeding under mild conditions and often avoiding the need for complex activating reagents that can lead to racemization. nih.gov
A key example is the synthesis of N-[(1S)-1-phenylethyl]-benzeneacetamide, a structurally similar compound to the focus of this article. This method involves the decarboxylative condensation of N-hydroxy-(S)-1-phenylethylamine oxalate (B1200264) with phenylpyruvic acid. nih.gov The reaction is performed by warming the components to 40 °C and results in a high yield of 85-86% of the desired amide. nih.gov This pathway is noted for its chemoselectivity and operational simplicity. nih.gov
Modern advancements in this area include photoredox- and nickel-catalyzed decarboxylative cross-coupling reactions of α-amino acids. sci-hub.se These methods represent a powerful strategy for forming complex molecules and have been successfully applied to synthesize the cores of pharmacologically active compounds in an atom-economical manner. sci-hub.se
Stereoselective Alkylation in the Preparation of Complex Derivatives
The chiral (S)-N-(1-phenylethyl) group is frequently used to direct the stereochemistry of subsequent reactions, particularly in stereoselective alkylation for building complex molecular architectures.
One strategy involves the use of trichloroacetimidates as alkylating agents. syr.edu For example, a diversity-oriented strategy has been established based on the displacement of C3a-trichloroacetimidate pyrroloindoline with various carbon, oxygen, sulfur, and nitrogen nucleophiles in the presence of a Lewis acid catalyst. syr.edu This demonstrates how a pre-formed amide derivative can be used in stereoselective alkylations. The synthesis of 2,2,2-Trichloro-N-(1-phenylethyl)acetamide itself is a precursor step in such strategies. syr.edu
The chiral amine (S)-α-phenylethylamine (α-PEA) is also used to create chiral reagents for diastereoselective reactions. For instance, lithium (S)-N-benzyl-N-(α-methylbenzyl)amide, derived from (S)-α-PEA, undergoes diastereoselective conjugate addition to α,β-unsaturated esters, a key step in the synthesis of pyrrolizidine (B1209537) alkaloids. mdpi.com Direct N-alkylation of α-PEA derivatives has also been used to create chiral secondary amines, which are then converted to lithium amides for use in the asymmetric deprotonation of ketones. mdpi.com
Microwave-Assisted Synthesis of Optically Active Derivatives
Microwave-assisted synthesis has emerged as a powerful technique for accelerating reaction rates, improving yields, and promoting cleaner reaction profiles. iosrphr.orgresearchgate.net This technology has been successfully applied to the synthesis of optically active acetamide derivatives.
A rapid and efficient microwave-assisted method has been developed for preparing N-phenyl acetamide derivatives of indolo[2,3-b]quinoxaline. iosrphr.orgresearchgate.net The condensation of substituted phenyl iodoacetamide (B48618) derivatives with indolo[2,3-b]quinoxaline under microwave irradiation, using KOH and a catalytic amount of tetrabutyl ammonium (B1175870) bromide, drastically reduces reaction times while providing excellent yields. iosrphr.orgresearchgate.net
More directly relevant is the one-pot, microwave-assisted synthesis of optically active N-substituted-2-methyl-2H-benzo[b] Current time information in Bangalore, IN.researchgate.netoxazin-3(4H)-ones. dovepress.com This process starts with inexpensive (S)-2-chloropropionic acid and proceeds via a Smiles rearrangement. dovepress.com This method underscores the utility of microwave heating for preparing chiral compounds with potential pharmacological interest. Similarly, other benzo[b] Current time information in Bangalore, IN.researchgate.netoxazin-3(4H)-ones have been synthesized via microwave-promoted Smiles rearrangements in very short reaction times (3-5 minutes) and high yields (70-86%). researchgate.net
Interactive Table: Microwave-Assisted Synthesis of Acetamide Derivatives
| Derivative Type | Key Reaction | Starting Materials | Conditions | Benefits | Source |
|---|---|---|---|---|---|
| N-phenyl acetamide derivatives of indolo[2,3-b]quinoxaline | Condensation | Substituted phenyl iodoacetamides, indolo[2,3-b]quinoxaline | KOH, TBAB, DMF, MW irradiation | Drastically reduced reaction time, excellent yields | iosrphr.orgresearchgate.net |
| Optically active N-substituted-2-methyl-2H-benzo[b] Current time information in Bangalore, IN.researchgate.netoxazin-3(4H)-ones | Smiles Rearrangement | (S)-2-chloropropionic acid, substituted aminophenols | One-pot, MW irradiation | Access to optically active heterocycles | dovepress.com |
| 2H-benzo[b] Current time information in Bangalore, IN.researchgate.netoxazines | Cyclization | Phenacylbromides, aminophenols | Cs₂CO₃, MW irradiation | 70-86% yields in 3-5 minutes | researchgate.net |
Advanced Stereochemical Investigations of S N 1 Phenylethyl Acetamide
Enantiomeric Purity Determination and Chiral Resolution Studies
The quantification of enantiomeric purity, typically expressed as enantiomeric excess (ee), is fundamental in stereochemistry. For (S)-N-(1-phenylethyl)acetamide, both chromatographic and spectroscopic methods are routinely employed.
Chromatographic Methods for Enantiomeric Excess (ee) Determination (e.g., Chiral HPLC, GC)
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating enantiomers, allowing for precise determination of their ratios. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
High-performance liquid chromatography is a well-established method for chiral analysis. mdpi.com The selection of an appropriate CSP is critical for effective separation. For phenylethylamine derivatives, Whelk-O1 CSPs have been shown to enable precise enantiomeric separation. smolecule.comredalyc.org Another effective stationary phase is Chiralcel OD-H, which, when used with a mobile phase of hexane (B92381) and isopropanol, can resolve the enantiomers of related amides. units.it The nature of the chiral selector on the CSP, such as carbamate (B1207046) groups which can act as both hydrogen-bond donors and acceptors, plays a significant role in the resolution mechanism. mdpi.com
Chiral GC is another valuable tool. The absolute configuration of N-(1-phenylethyl)acetamide, produced from a separate reaction, was confirmed by comparing its GC retention time to standards prepared from commercially available (R)- and (S)-1-phenylethanamine. units.it This comparative approach is a common strategy for configuration assignment.
Table 1: Examples of Chromatographic Conditions for Chiral Analysis
| Method | Column/CSP | Mobile Phase/Carrier Gas & Conditions | Compound Analyzed | Retention Times (min) | Reference |
| Chiral HPLC | Chiralcel OD-H | Eluent: hexane/isopropanol (95:5), Flow rate: 1.0 mL/min | (RS)-N-(1-(4-(Ethylselanyl)phenyl)ethyl) acetamide (B32628) | Not specified for individual enantiomers | units.it |
| Chiral GC | CP-Chirasil-DEX CB (25 m x 0.32 mm) | Program: 100°C (5 min) -> 155°C (3°C/min) -> 200°C (20°C/min, 5 min) | (R)-2-methoxy-N-(1-phenylethyl)acetamide | tS= 20.44, tR= 21.00 | nih.gov |
| Chiral HPLC | Not specified | Not specified | (R)-2-Methoxy-N-[(1R)-1-phenylethyl]acetamide | tR = 4.89 (R), 5.74 (S) | thieme-connect.de |
NMR-Based Methods for Enantiomeric Excess Determination Using Chiral Shift Reagents
Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral additives, provides a powerful method for determining enantiomeric excess. Since enantiomers are isochronous (have identical NMR spectra) in an achiral environment, a chiral auxiliary is required to induce diastereomeric interactions, which are non-isochronous and thus produce distinguishable signals.
Two main approaches are used:
Chiral Solvating Agents (CSAs): These agents form transient, diastereomeric complexes (solvates) with the enantiomers of the analyte through weak interactions like hydrogen bonding. ukim.mk Enantiomerically pure 2,2'-oxybis[N-(1-phenylethyl)acetamide] has been identified as a particularly effective CSA for determining the enantiomeric composition of compounds via NMR spectroscopy. acs.org The differing interactions within these temporary diastereomeric pairs lead to chemical shift non-equivalence, allowing for the quantification of each enantiomer by integrating their respective signals. ukim.mk
Chiral Shift Reagents (CSRs): These are typically paramagnetic lanthanide complexes, such as those derived from europium or praseodymium with chiral ligands like camphor (B46023) derivatives. google.com When a chiral molecule complexes with a CSR, it forms diastereomeric coordination complexes. libretexts.org The paramagnetic nature of the lanthanide ion induces large changes in the chemical shifts of the analyte's protons, and the magnitude of these shifts differs for each enantiomer, enabling their resolution and quantification. google.comlibretexts.org
For related compounds, chiral derivatizing agents containing a phosphorus atom have also been used, allowing for the determination of enantiomeric composition by ³¹P NMR. researchgate.netnih.gov
Absolute Configuration Assignment Methodologies
Determining the absolute spatial arrangement of atoms at a stereocenter is a critical step in stereochemical analysis. Several methods are available for the unambiguous assignment of the (S) or (R) configuration.
Correlation with Known Chiral Starting Materials
One of the most straightforward methods for assigning absolute configuration is through chemical correlation with a starting material of a known configuration. The synthesis of this compound is commonly achieved through the direct amidation of (S)-1-phenylethan-1-amine with an acetylating agent like acetyl chloride. smolecule.com Since this reaction does not involve breaking any bonds at the chiral center, the configuration of the stereocenter is preserved. Therefore, the (S) configuration of the starting amine is directly transferred to the product, this compound. smolecule.comiucr.org This principle is widely applied in asymmetric synthesis, where chiral auxiliaries like (S)-α-PEA are used to induce chirality in new products. mdpi.com
X-ray Crystallography for Definitive Stereochemical Elucidation
X-ray crystallography is considered the gold standard for determining the three-dimensional structure of a crystalline solid at the atomic level. It provides definitive proof of the relative stereochemistry and, when appropriate data is collected, the absolute configuration. The absolute configuration can be determined unambiguously if the crystal contains a heavy atom that allows for anomalous dispersion effects to be measured.
While a crystal structure for this compound itself is not detailed in the provided sources, structures of several complex derivatives have been elucidated. For instance, the crystal structure of (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide was determined, although in this specific case, the absolute configuration was assigned based on the chiral starting material due to the absence of a significant anomalous scatterer. iucr.orgnih.gov In other cases, such as for a calixarene (B151959) derivative bearing an (S)-N-(α-phenylethyl)acetamide substituent, X-ray diffraction has been used to definitively establish the absolute configuration. researchgate.net These analyses provide precise data on bond lengths, angles, and molecular conformation. nih.govnih.gov
Table 2: Crystallographic Data for a Derivative, (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide iucr.org
| Parameter | Value |
| Molecular Formula | C₁₈H₁₈N₂O |
| Molecular Weight (Mr) | 278.34 |
| Crystal System | Orthorhombic |
| Space Group | P 2₁ 2₁ 2₁ |
| a (Å) | 7.307 (4) |
| b (Å) | 8.559 (4) |
| c (Å) | 25.674 (9) |
| Volume (V) (ų) | 1605.7 (13) |
| Z (molecules/unit cell) | 4 |
Spectroscopic Techniques for Chiral Identification
Chiroptical spectroscopy provides essential methods for identifying and characterizing chiral molecules based on their differential interaction with polarized light.
The most common technique is polarimetry , which measures the optical rotation of a compound. Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. This compound is levorotatory, meaning it rotates light to the left (negative rotation). Its specific rotation has been reported as [α]D²⁰ = −52.7° (c 0.33, in chloroform). This value is a characteristic physical property that can confirm the identity of the enantiomer, especially when compared to its dextrorotatory (R)-enantiomer.
Other advanced spectroscopic techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), can provide even more detailed stereochemical information by measuring the differential absorption of left and right circularly polarized light at various wavelengths, though their specific application to the title compound is not detailed in the provided search results.
Racemization Mechanisms and Stereoinversion Protocols
The conversion of a single enantiomer, such as this compound or its precursor (S)-1-phenylethylamine, into a racemic mixture is a critical process, particularly in dynamic kinetic resolution (DKR) applications, which aim to transform an entire racemic starting material into a single, desired enantiomerically pure product. researchgate.net
Flash Thermal Racemization for Chemoenzymatic Processes
A novel approach to achieve the rapid racemization of chiral amines is "Flash Thermal Racemization" (FTR). imperial.ac.uk This method is particularly advantageous for chemoenzymatic DKR processes, which couple an enzyme-catalyzed kinetic resolution with in-situ racemization of the less reactive enantiomer. researchgate.net The FTR method utilizes the controlled environment of a continuous flow reactor to heat the substrate, such as (S)-1-phenylethylamine, for very short residence times. imperial.ac.uk This rapid heating allows the racemization to occur efficiently at temperatures that would typically degrade the enzyme if performed in a standard batch reactor. imperial.ac.uk
A key benefit of this protocol is the elimination of the need for extraneous reagents like bases or hydrogen donors, which are often required in traditional racemization methods and can inhibit or poison the enzyme catalyst. imperial.ac.uk The mechanism of racemization is believed to proceed through an unstable imine intermediate. imperial.ac.ukresearchgate.net This FTR process significantly enhances the productivity of chemoenzymatic DKR, making it a more viable strategy for industrial applications. imperial.ac.uk In one example, a hybrid batch-flow system was developed where the kinetic resolution occurs in a packed bed of the enzyme at room temperature, while the unreacted enantiomer is racemized in a separate flow reactor at an elevated temperature using a heterogeneous palladium catalyst. imperial.ac.uk
Mechanistic Insights into In Situ Racemization in DKR
In a typical chemoenzymatic DKR of a racemic amine, an enzyme, often Candida antarctica lipase (B570770) B (CALB), selectively acylates one enantiomer (e.g., the R-enantiomer) while a metal catalyst simultaneously racemizes the remaining unreacted enantiomer (the S-enantiomer). beilstein-journals.orgdiva-portal.org This in-situ racemization allows for a theoretical yield of 100% of the desired acylated product. researchgate.netbeilstein-journals.org
The racemization of the amine is generally understood to occur via a dehydrogenation-hydrogenation mechanism facilitated by a transition metal catalyst. researchgate.netacs.org Several metal catalysts are effective for this purpose, including those based on palladium, ruthenium, and iridium. researchgate.netresearchgate.net The process involves the catalyst abstracting two hydrogen atoms from the chiral amine to form an achiral imine intermediate. researchgate.net This imine can then be re-hydrogenated by the catalyst, with the hydrogen adding to either face of the C=N double bond, thus producing a racemic mixture of the amine. researchgate.net
Ruthenium complexes, such as the Shvo catalyst, are highly effective but often require elevated temperatures (e.g., 70 °C) to become active, which necessitates the use of thermostable enzymes. acs.org Palladium nanoparticles, sometimes supported on materials like aluminum hydroxide (B78521) (Pd/AlO(OH)) or aminopropyl-functionalized silica, have also proven to be highly active and compatible racemization catalysts for the DKR of primary amines like 1-phenylethylamine (B125046). acs.orgacs.org Studies have shown that a primary kinetic isotope effect is observed, supporting the β-hydride elimination as the rate-determining step in the amine dehydrogenation process. researchgate.net
Conformational Analysis and Stereodynamics
The three-dimensional structure and internal motions of this compound and its derivatives are crucial for understanding its interactions and reactivity.
Static Stereochemistry Studies of Diastereoisomers
Diastereomers are stereoisomers that are not mirror images of each other and thus have different physical and chemical properties. uou.ac.in The static stereochemistry, or the preferred ground-state conformation, of amides related to this compound has been investigated using a combination of experimental techniques and computational methods. rsc.org For instance, studies on the diastereomeric (R,S)- and (R,R)-N,N-bis(1-phenylethyl)acetamides employ ¹H NMR spectroscopy, X-ray crystallography, and computational modeling with methods like MM2 and AM1 to elucidate their conformational preferences. rsc.orgresearchgate.net
These analyses help identify the most stable arrangements of the molecule, considering factors like steric hindrance and intramolecular interactions. In complex systems, such as calixarenes functionalized with an this compound group, the substituent's orientation can be stabilized by intramolecular hydrogen bonds, for example, between the amide N-H proton and a nearby oxygen atom. researchgate.net The absolute stereochemistry of related diastereomers has been unequivocally confirmed through single-crystal X-ray diffraction studies. nih.gov
Dynamic Stereochemistry and Rotational Barrier Investigations
Molecules are not static; they undergo various dynamic processes, including bond rotations. In amides, the rotation around the C-N bond is restricted due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the carbonyl group. This restricted rotation can lead to the existence of distinct rotamers (rotational isomers), often designated as E and Z. rsc.org
The study of these dynamic processes falls under dynamic stereochemistry. Dynamic NMR (dNMR) spectroscopy is a powerful tool for investigating these rotational phenomena. researchgate.netopen.ac.uk By analyzing the changes in the NMR spectrum at different temperatures, it is possible to determine the rate constants and the free energy of activation (ΔG‡) for the rotational barrier. rsc.org
For the related diastereomeric (R,S)- and (R,R)-N,N-bis(1-phenylethyl)acetamides, two distinct dynamic processes have been identified: the primary amide rotation and a lower energy process involving the exchange of rotamers with different orientations of the 1-phenylethyl groups. rsc.org The free energy barriers for these processes were determined through lineshape analysis of the NMR spectra. rsc.orgrsc.org
Table 1: Rotational Barriers in a Related Compound This table presents illustrative data from a study on N,N-bis(1-phenylethyl)thioacetamide, a close analog of the acetamide, demonstrating the energy barriers associated with internal rotations.
| Diastereomer | Dynamic Process | ΔG‡ (kJ/mol) | Temperature (K) |
| (R,S)-thioamide | Amide Rotation | 76.1 | 363 |
| (R,R)-thioamide | Amide Rotation | 71.5 | 343 |
Data sourced from studies on analogous thioamides which exhibit similar stereodynamic principles. rsc.org
Influence of Asymmetric Carbon Configuration on NMR Parameters
The configuration of the asymmetric carbon atom in the (S)-1-phenylethyl group has a distinct and measurable influence on the NMR spectra of molecules containing this moiety. researchgate.net The chiral group can act as a "chiral reporter," allowing for the determination of the absolute configuration of other parts of the molecule. researchgate.netresearchgate.net
When the (S)-N-(1-phenylethyl)amide group is incorporated into a larger molecular framework, such as a calixarene, the phenyl ring of the phenylethyl substituent can cause significant changes in the chemical shifts of nearby protons. researchgate.net Specifically, protons that are spatially close to and positioned above the face of this phenyl ring will experience a shielding effect due to the ring current, causing their signals to appear at a higher field (lower ppm value) in the ¹H NMR spectrum. researchgate.net
This effect is highly dependent on the specific diastereomeric arrangement. By comparing the NMR spectra of different diastereomers, one can observe which protons are shielded and which are not, providing definitive proof of the molecule's three-dimensional structure and absolute stereochemistry. researchgate.netresearchgate.net For example, in one study, the considerable deshielding of the NH proton signal to 9.36 ppm was taken as evidence for an intramolecular hydrogen bond, a feature dependent on the specific configuration. researchgate.net
Applications and Derivatization in Advanced Synthetic Chemistry Research
(S)-N-(1-phenylethyl)acetamide as a Privileged Chiral Building Block
This compound has solidified its position as a privileged chiral building block in the arena of advanced synthetic chemistry. smolecule.com Its inherent chirality, stemming from the (S)-configured stereocenter, combined with the structural rigidity imparted by the phenyl and acetamide (B32628) groups, renders it an invaluable tool for predictable stereochemical guidance in a multitude of chemical reactions. smolecule.com This predictability has established it as a frequently utilized starting material and intermediate for the construction of intricate, enantiomerically pure molecules.
The precise control of stereochemistry is a cornerstone of contemporary pharmaceutical development, primarily because different enantiomers of a drug molecule can elicit vastly different physiological responses. This compound serves as a pivotal intermediate in the synthesis of bioactive compounds that demand a specific three-dimensional arrangement. smolecule.com By strategically incorporating this chiral building block, chemists can design synthetic pathways that selectively yield the desired enantiomer of a drug, thereby optimizing its therapeutic efficacy while minimizing potential adverse effects.
For example, derivatives of this compound have been explored for their potential as analgesic and neuroprotective agents. smolecule.com A notable study involved the synthesis of a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide analogs, which, upon evaluation, demonstrated that specific substitutions on the phenoxy ring could enhance their anti-inflammatory and analgesic properties. nih.gov Furthermore, research has revealed that certain derivatives of N-(1-phenylethyl)acetamide possess potent inhibitory activity against multidrug-resistant cancer cell lines, indicating their potential utility in overcoming drug resistance in oncology.
The synthesis of (S)-β-phenylalanine, a crucial building block for various pharmaceuticals, can be accomplished through synthetic routes that employ chiral N-acyl derivatives such as this compound. acs.org The enantiopure amine obtained from this acetamide is a critical component in the assembly of a diverse range of pharmaceutical agents.
Beyond its direct use as a stoichiometric chiral synthon, this compound and its parent amine, (S)-1-phenylethylamine, have a profound impact on the field of asymmetric catalysis. mdpi.com The chiral amine serves as a versatile precursor for the synthesis of a wide array of chiral ligands, which are subsequently employed in transition metal-catalyzed reactions to induce high levels of enantioselectivity.
A compelling example lies in the development of chiral phosphine-phosphoramide ligands derived from (S)-1-phenylethylamine. These ligands have been successfully applied in the rhodium-catalyzed asymmetric hydrogenation of olefins. mdpi.com In a specific application, the hydrogenation of ethyl (Z)-β-phenyl-β-(acetylamino)acrylate, facilitated by a rhodium complex bearing such a ligand, resulted in the formation of (S)-β-phenyl-β-(acetylamino)propanoate with exceptional substrate conversion and high enantioselectivity. mdpi.com
Moreover, the versatility of the (S)-1-phenylethylamine scaffold extends to the realm of organocatalysis. Chiral organocatalysts based on this amine have been designed and effectively utilized in asymmetric aldol (B89426) reactions, facilitating the formation of carbon-carbon bonds in ketones and aldehydes with high yields and enantioselectivities. mdpi.com
Utilization as a Chiral Auxiliary in Diastereoselective Transformations
This compound and its derivatives are also adept at functioning as chiral auxiliaries. These are chiral molecules that are temporarily attached to a substrate to steer the stereochemical course of a subsequent chemical reaction. semanticscholar.org Following the diastereoselective transformation, the auxiliary is cleaved, yielding the desired product with a high degree of enantiomeric purity.
The efficacy of chiral auxiliaries derived from (S)-1-phenylethylamine in directing diastereoselective alkylation reactions is well-documented. mdpi.com For instance, a chiral auxiliary was prepared from (S)-α-phenylethylamine through a two-step process involving reaction with propionyl anhydride (B1165640) and then benzoyl chloride. The subsequent alkylation of the resulting imide proceeded with high diastereoselectivity. This stereocontrol is attributed to the formation of a rigid chelate structure involving the auxiliary's carbonyl group and the amide's allylic 1,3-strain, which effectively "locks" the conformation between the auxiliary's stereocenter and the nitrogen atom. mdpi.com
Table 1: Diastereoselective Alkylation using a Chiral Auxiliary Derived from (S)-α-phenylethylamine
| Substrate | Alkylating Agent | Diastereomeric Ratio (dr) | Reference |
| Chiral imide from (S)-α-PEA | Alkyl Halide | High | mdpi.com |
Chiral auxiliaries originating from (S)-1-phenylethylamine have also proven valuable in asymmetric aldol reactions, a cornerstone of synthetic chemistry for constructing carbon-carbon bonds with stereochemical precision. semanticscholar.org A notable application is in the synthesis of the antidepressant (S)-fluoxetine, which was achieved via an aldol reaction of N-acetyl-(S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one. This reaction afforded the product in high yield and with excellent anti-aldol selectivity, underscoring the effectiveness of the chiral auxiliary in dictating the stereochemical outcome. semanticscholar.org
Interestingly, the stereochemical outcome of acetate (B1210297) aldol reactions can be reversed by employing N-acetyl-(S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one, demonstrating the tunability of these systems. acs.orgresearchgate.net By judiciously selecting the chiral auxiliary and reaction conditions, chemists can selectively favor the formation of either the syn or anti aldol adduct.
Table 2: Asymmetric Aldol Reactions using Chiral Auxiliaries
| Chiral Auxiliary | Aldehyde | Diastereoselectivity | Product | Reference |
| N-acetyl-(S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one | Various | High anti-selectivity | anti-aldol adduct | semanticscholar.org |
| Valine-derived oxazolidinethione | Aliphatic | 92:8 to 99:1 dr | Aldol adduct | acs.org |
Synthesis and Application of Advanced Derivatives
The foundational structure of this compound offers a highly adaptable framework for the creation of a diverse array of advanced derivatives with customized properties and applications. These derivatives frequently display enhanced or entirely new biological activities, positioning them as valuable assets in the fields of medicinal chemistry and materials science.
The synthesis of novel 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide analogs has been successfully executed, yielding compounds with significant anti-inflammatory and analgesic potential. nih.gov It was discovered that the specific nature of the substituent on the phenoxy ring plays a crucial role in modulating the biological activity. nih.gov For instance, derivatives bearing halogen or nitro moieties exhibited heightened anti-inflammatory and analgesic activities, respectively. nih.gov
Furthermore, various derivatives of N-(1-phenylethyl)acetamide have been synthesized and assessed for their anticancer properties. Research has indicated that the introduction of substituents onto the phenyl ring can markedly boost anticancer efficacy, with some derivatives showing potent inhibition of multidrug-resistant cancer cell lines.
The synthesis of chiral, non-racemic acetamide indole (B1671886) compounds from (S)-1-phenylethylamine has also been an area of active investigation. iucr.org These compounds serve as valuable intermediates in the synthesis of a range of nitrogen-containing heterocyclic compounds and indole alkaloids, which are recognized for their broad spectrum of biological activities. iucr.org A case in point is the synthesis and crystallographic characterization of (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide. iucr.org
The advent of dynamic kinetic resolution (DKR) has facilitated the efficient, large-scale synthesis of enantiomerically pure N-(1-phenylethyl)acetamides. beilstein-journals.org This methodology typically involves the use of an enzyme, such as lipase (B570770) B from Candida antarctica (CALB), in concert with a ruthenium catalyst. This system selectively acylates one enantiomer of the racemic amine while the other enantiomer is simultaneously racemized in situ, culminating in a high yield of the desired enantiomerically pure amide. beilstein-journals.org
Substituted Phenoxy-N-(1-phenylethyl)acetamide Derivatives for Biological Screening
A notable application of the this compound scaffold is in the synthesis of 2-(substituted phenoxy)acetamide derivatives for pharmacological evaluation. Researchers have developed a novel series of these compounds and assessed their potential as anticancer, anti-inflammatory, and analgesic agents. bas.bg The synthesis is typically achieved via the Leuckart synthetic pathway, reacting a substituted 1-phenylethylamine (B125046) with various substituted phenols. bas.bgscilit.com
Investigations have revealed that the nature and position of substituents on the phenoxy ring significantly influence the biological activity. bas.bgchemsynthesis.com For instance, derivatives bearing halogen substituents on the aromatic ring have demonstrated enhanced anticancer and anti-inflammatory properties. bas.bgscilit.com One of the most promising compounds from these studies is N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide , which exhibited a noteworthy combination of anticancer, anti-inflammatory, and analgesic activities. bas.bgscilit.com This suggests that the presence of both a chloro and a nitro group contributes synergistically to the observed biological effects. These phenoxy-N-phenylacetamide compounds are also reported to be less toxic than other potent inhibitors of P-gp efflux transporters, which is beneficial in treating multidrug-resistant cancer cells. bas.bg
The research underscores the value of the N-(1-phenylethyl)acetamide core as a pharmacophore, with findings indicating that specific substitutions can fine-tune the therapeutic profile of the resulting molecules. chemsynthesis.com
Table 1: Biological Activity of Selected 2-(Substituted phenoxy)-N-(1-phenylethyl)acetamide Derivatives
| Compound Name | Key Substituents | Observed Biological Activities | Reference |
| N-(1-(4-chlorophenyl)ethyl)-2-phenoxyacetamide | 4-Chlorophenyl | Anticancer, Anti-inflammatory | bas.bg |
| 2-(4-Bromophenoxy)-N-(1-(4-chlorophenyl)ethyl)acetamide | 4-Bromophenoxy, 4-Chlorophenyl | Anticancer, Anti-inflammatory | bas.bg |
| N-(1-(4-Chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | 4-Nitrophenoxy, 4-Chlorophenyl | Anticancer, Anti-inflammatory, Analgesic | bas.bgscilit.com |
| 2-Phenoxy-N-(1-(p-tolyl)ethyl)acetamide | p-Tolyl | General derivative structure | bas.bg |
Chiral Non-Racemic Acetamide Indole Compounds and Indole Alkaloids
The synthesis of chiral, non-racemic acetamide indole compounds represents a significant area of interest in organic chemistry, as these molecules are valuable intermediates for producing a wide array of nitrogen-containing heterocyclic compounds and complex indole alkaloids. google.comresearchgate.net this compound plays a pivotal role in this field.
For example, the compound (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide is synthesized by reacting indolic acid with (S)-(-)-phenylethylamine in toluene, often using boric acid. google.com The resulting acetamide is a well-characterized crystalline solid. google.comresearchgate.net The absolute configuration of the compound is set by the chiral starting material, (S)-phenylethylamine. google.comresearchgate.net
These chiral indole acetamides are crucial precursors for constructing the core structures of various natural products and medicinally important molecules. google.com The indole framework is a privileged structure found in numerous bioactive compounds, and the ability to introduce chirality via the (S)-1-phenylethyl group provides a powerful tool for asymmetric synthesis in this class of alkaloids. acs.org
Development of Chiral Amino Alcohols and Diamines from α-PEA
Enantiomerically pure β-amino alcohols and vicinal diamines are highly valuable chiral building blocks, ligands, and catalysts in asymmetric synthesis. orgsyn.org The chiral amine (S)-α-phenylethylamine (α-PEA), the precursor to this compound, is a common starting material for these molecules. orgsyn.org
A prevalent synthetic strategy involves the ring-opening of epoxides with α-PEA. For example, chiral 2-pyridinyl- and 6-(2,2'-bipyridinyl)-β-amino alcohols have been synthesized by reacting the corresponding 2-oxiranyl compounds with chiral α-PEA. orgsyn.org These reactions can be catalyzed by scandium(III) trifluoromethanesulfonate (B1224126) and often proceed with high regioselectivity to yield diastereomeric β-amino alcohols, which can then be separated. iucr.org
The resulting amino alcohols have been successfully employed as chiral ligands in asymmetric reactions, such as the zinc-catalyzed asymmetric aldol reaction and the ruthenium-catalyzed asymmetric transfer hydrogenation of ketones and imines, achieving significant enantioselectivity. orgsyn.org Similarly, chiral diamines derived from α-PEA are used as chiral auxiliaries and in the construction of organocatalysts. orgsyn.org
Design of Optically Active Heterocyclic Systems (e.g., Imidazole (B134444) N-Oxides)
Chiral amines like α-PEA are frequently used as starting materials for the synthesis of novel, optically active heterocyclic systems, which are often designed as prospective chiral ligands for asymmetric catalysis. orgsyn.org
An efficient method for preparing enantiomeric imidazole N-oxides was developed utilizing (S)-α-PEA. orgsyn.org The synthesis begins with the preparation of a chiral acetylacetate amide through the reaction of acetylketene with (S)-α-PEA. This intermediate then serves as a precursor for the construction of the imidazole N-oxide ring system. orgsyn.org This approach highlights the utility of the chiral phenylethylamine moiety in transferring stereochemical information to a new, complex heterocyclic framework.
Synthesis of Optically Active α-Aminophosphonates
α-Aminophosphonates are phosphorus analogues of α-amino acids and are of significant interest due to their wide range of biological activities. nih.gov The Kabachnik-Fields reaction, a one-pot condensation of an amine, an oxo compound, and a dialkyl phosphite (B83602) or other P(O)H reagent, is a primary method for their synthesis. acs.orgnih.gov
(S)-α-phenylethylamine is effectively used as the chiral amine component in this reaction to produce optically active α-aminophosphonates. acs.orgnih.gov Researchers have described a solvent-free method using microwave assistance for the Kabachnik-Fields condensation of (S)-α-PEA, paraformaldehyde, and various R₂P(O)H reagents. orgsyn.org Depending on the stoichiometry of the reactants, either mono- or bis-phosphonated products can be obtained in excellent yields. orgsyn.org For example, using a 1:1:1 molar ratio yields (S)-diphenyl-α-phenylethylaminomethylphosphine oxide, while a 1:2:2 ratio produces (S)-bis(diphenylphosphinoylmethyl)-α-phenylethylamine. orgsyn.org These chiral α-aminophosphonate derivatives are valuable targets in medicinal and bioorganic chemistry.
Mechanistic Organic Chemistry Investigations of S N 1 Phenylethyl Acetamide Reactions
Elucidation of Reaction Pathways and Transition States
Understanding the precise pathway a reaction follows is paramount for its optimization and application. This section delves into the mechanistic elucidation of nucleophilic substitution and metal-catalyzed coupling reactions involving derivatives of (S)-N-(1-phenylethyl)acetamide.
Nucleophilic substitution is a fundamental reaction class in organic chemistry. ulaval.ca The specific mechanism, either unimolecular (SN1) or bimolecular (SN2), is dictated by the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. chemguide.co.uklibretexts.org For substrates derived from this compound, such as N-(S)-(1-phenylethyl)-α-chloro-α-phenyl acetamide (B32628), the chiral center and the bulky N-phenylethyl group play a significant role in determining the reaction pathway.
The SN2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. libretexts.orgdalalinstitute.com This leads to an inversion of stereochemistry at the reaction center. For a derivative of this compound, the bulky substituent on the nitrogen atom can sterically hinder the backside attack required for an SN2 reaction, potentially slowing it down compared to less hindered substrates. dalalinstitute.com The transition state for an SN2 reaction is a highly organized, five-coordinate species.
The SN1 mechanism , in contrast, proceeds through a two-step pathway. chemguide.co.uk The first and rate-determining step is the ionization of the substrate to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation. chemguide.co.uk The formation of a planar carbocation intermediate typically leads to racemization, although ion pairing can sometimes result in a partial inversion or retention of configuration. ulaval.ca The stability of the potential carbocation is a key factor; in α-halo amide derivatives, the adjacent carbonyl and amide groups can influence the stability of this intermediate.
In some cases, a neighboring group participation mechanism can occur, where the amide group itself acts as an internal nucleophile, forming a cyclic intermediate. This pathway often results in the retention of stereochemistry and can significantly accelerate the rate of reaction compared to a standard SN2 or SN1 process. dalalinstitute.com For example, the reaction of 2-chloro-N,N-diethylpropan-1-amine proceeds with retention of configuration due to the participation of the nitrogen atom. dalalinstitute.com
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, is a prominent example and has been used in the synthesis of derivatives of this compound. libretexts.orgwikipedia.org The reaction is typically co-catalyzed by palladium and copper salts. wikipedia.orgorganic-chemistry.org
The mechanism is understood to involve two interconnected catalytic cycles:
The Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (R¹-X), forming a Pd(II) intermediate. libretexts.orgwikipedia.org This is often the rate-limiting step.
The Copper Cycle : Concurrently, the terminal alkyne (H-≡-R²) reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide (Cu-≡-R²).
Transmetalation : The copper acetylide then transfers the acetylide group to the Pd(II) complex, regenerating the copper catalyst and forming an alkynyl-palladium(II) intermediate.
Reductive Elimination : This intermediate undergoes reductive elimination to form the final cross-coupled product (R¹-≡-R²) and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.org
A chemoenzymatic, one-pot reaction has been developed for the synthesis of (R)-N-[1-(4-(phenylethynyl)phenyl)ethyl]acetamide. This process combines the enzymatic acylation of an amine with a Sonogashira cross-coupling reaction, where Pd-Cu nanoclusters catalyze both the coupling and the racemization of the unreacted amine enantiomer.
Decarboxylative cross-coupling reactions have emerged as an important strategy, using carboxylic acids as readily available, stable coupling partners. Tandem palladium/copper catalysis enables the coupling of aryl carboxylic acids with aryl halides. nih.govacs.org While not directly demonstrated with this compound as a substrate, the general mechanism provides a framework for understanding how amide-containing molecules could be synthesized or utilized in such reactions.
A plausible mechanism for the Pd/Cu-catalyzed decarboxylative cross-coupling between an o-bromobenzoic acid and a bromo-substituted aryl-imidazole involves the following key steps: nih.govacs.org
Decarboxylation : A copper(I) catalyst reacts with the carboxylic acid to form a copper carboxylate salt. This species then eliminates carbon dioxide to generate an organocuprate intermediate (Ar-Cu). nih.govacs.org
Oxidative Addition : In a parallel cycle, the active Pd(0) catalyst undergoes oxidative addition with the aryl bromide to form an arylpalladium(II) complex (Ar'-Pd-Br). nih.gov
Transmetalation : The organocuprate (Ar-Cu) transfers its aryl group to the arylpalladium(II) complex. This is a crucial step, forming a di-aryl palladium(II) species (Ar-Pd-Ar') and regenerating the copper catalyst. nih.govacs.org
Reductive Elimination : The di-aryl palladium(II) intermediate undergoes reductive elimination to form the new biaryl product (Ar-Ar') and regenerate the Pd(0) catalyst. nih.gov
In some systems, the regioselectivity of the final reductive elimination step can be influenced by the oxidation state of the palladium center and the nature of the ligands, determining which C-C or C-N bond is preferentially formed. acs.org
Kinetic Studies and Reaction Progress Analysis
Kinetic studies are essential for understanding reaction rates and optimizing conditions such as catalyst loading, temperature, and reagent concentration. A key area where this has been applied to the synthesis of this compound derivatives is in dynamic kinetic resolution (DKR).
DKR combines a fast, enzyme-catalyzed kinetic resolution with an in-situ racemization of the slower-reacting enantiomer of the starting material, allowing for a theoretical yield of 100% of a single enantiomer product. d-nb.infobeilstein-journals.org The synthesis of (R)-2-methoxy-N-(1-phenylethyl)acetamide from racemic 1-phenylethylamine (B125046) has been studied extensively. d-nb.infonih.gov In this process, the lipase (B570770) Candida antarctica lipase B (CALB) selectively acylates the (R)-amine, while a ruthenium complex acts as the racemization catalyst for the remaining (S)-amine. beilstein-journals.org
Analysis of the reaction progress shows that several factors influence the rate and efficiency:
Acyl Donor : The choice of acylating agent is critical. A 200-fold acceleration in the kinetic resolution was observed when using methyl methoxyacetate (B1198184) compared to methyl butyrate. beilstein-journals.org However, more reactive acyl donors can also lead to uncatalyzed chemical acylation at elevated temperatures. beilstein-journals.org
Catalyst Loading : The reaction can be optimized by adjusting the amount of both the enzyme and the racemization catalyst. Studies have shown that the ruthenium catalyst loading could be successfully lowered to 1.25 mol% while maintaining high yield and enantiomeric excess. d-nb.infonih.gov
Reagent Concentration : The concentration of the acyl donor impacts the reaction rate. A significant decrease in rate was noted when the excess of the acyl donor was reduced. d-nb.info
The table below summarizes the results from a study on the DKR of (±)-1-phenylethylamine, illustrating the effect of varying reaction parameters on the yield and enantiomeric excess (ee) of the product.
| Entry | Acyl Donor | Ru-Catalyst Loading (mol %) | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | Isopropyl Acetate (B1210297) (6.8 equiv) | 1.25 | 24 | 91 | 97 |
| 2 | Isopropyl Acetate (2.5 equiv) | 1.25 | 24 | 72 | 97 |
| 3 | Isopropyl Acetate (1.5 equiv) | 1.25 | 24 | 54 | 96 |
| 4 | Isopropyl Acetate (1.5 equiv) | 1.0 | 24 | 47 | 97 |
| 5 | Methyl Methoxyacetate (0.75 + 0.35 equiv) | 1.25 | 72 | 90 | 97 |
Data adapted from a study on the dynamic kinetic resolution of (±)-1-phenylethylamine. d-nb.info
Stereoelectronic Effects and Their Impact on Reactivity and Selectivity
Stereoelectronic effects describe the influence of the spatial arrangement of orbitals on the properties and reactivity of a molecule. baranlab.org These effects are distinct from simple steric hindrance or inductive effects and are crucial for understanding the behavior of amides like this compound.
A key stereoelectronic interaction in amides is the delocalization of the nitrogen lone pair into the carbonyl π-antibonding orbital (nN → π*C=O). baranlab.org This interaction is responsible for the planarity of the amide bond and its high rotational barrier. The reactivity of bonds adjacent to the amide nitrogen is highly dependent on their orientation relative to this planar system.
For instance, in hydrogen atom transfer (HAT) reactions, the rate is maximized when the α-C-H bond being cleaved can align perpendicularly to the plane of the amide. researchgate.net This geometry allows for optimal orbital overlap between the developing radical p-orbital and the amide π-system, stabilizing the transition state. researchgate.net Conversely, if steric bulk, such as that from the N-(1-phenylethyl) group, forces the α-C-H bond into a conformation that is not ideally aligned, the reactivity can be significantly reduced. researchgate.net Studies on N-acylpyrrolidines, where the ring structure holds the α-C-H bonds in a conformation well-aligned for overlap, show high reactivity in HAT reactions. researchgate.net
The influence of stereoelectronic effects extends beyond reactivity to molecular conformation and even biological function. For heterocyclic amides, switching a heteroatom adjacent to the amide bond (e.g., nitrogen in an imidazole (B134444) vs. sulfur in a thiazole) can alter the preferred amide conformation due to different orbital and dipole alignments. nih.gov These subtle conformational changes, driven by stereoelectronic effects, can lead to dramatically different three-dimensional shapes and, consequently, distinct biological activities. nih.gov The authors of one study noted that these stereoelectronic influences were potent enough to switch a molecule from being a receptor agonist to an antagonist. nih.gov This highlights the profound impact that understanding stereoelectronic principles can have on rational molecular design.
Advanced Spectroscopic and Computational Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural and conformational analysis of (S)-N-(1-phenylethyl)acetamide in solution.
One-dimensional (1D) ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment of each atom in this compound. The ¹H NMR spectrum typically displays characteristic signals for the aromatic protons of the phenyl group, the methine proton of the chiral center, the methyl protons, and the amide proton. sbq.org.br Similarly, the ¹³C NMR spectrum provides distinct resonances for the carbonyl carbon, the aromatic carbons, the chiral carbon, and the methyl carbon. sbq.org.br
Specific chemical shift values for this compound have been reported in deuterated chloroform (B151607) (CDCl₃). sbq.org.br The data presented in the table below is a compilation from available literature.
Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Phenyl-H | 7.41 – 7.24 (m) | 143.38, 128.63, 127.29, 126.22 |
| NH | 6.47 – 6.27 (m) | - |
| CH (methine) | 5.19 – 5.06 (m) | 48.81 |
| Acetyl-CH₃ | 1.98 (s) | 23.33 |
| Ethyl-CH₃ | 1.50 (d, J = 6.9 Hz) | 21.84 |
| C=O (carbonyl) | - | 169.35 |
Data sourced from The Royal Society of Chemistry. sbq.org.br
Two-dimensional (2D) NMR techniques, such as 2D-NOESY (Nuclear Overhauser Effect Spectroscopy), are instrumental in exploring the conformational preferences of the molecule. semanticscholar.orgrsc.org These experiments reveal through-space interactions between protons, providing insights into the spatial arrangement of the phenyl and acetamide (B32628) groups relative to each other. semanticscholar.orgrsc.org For instance, NOESY can help identify the preferred rotamers around the C-N amide bond and the C-phenyl bond. semanticscholar.orgrsc.org
When this compound is part of a larger molecule containing other chiral centers, NMR spectroscopy becomes a powerful tool for the analysis of the resulting diastereomers. The distinct spatial arrangement of atoms in diastereomers leads to different chemical environments for the nuclei, resulting in separate and distinguishable signals in the NMR spectrum. jfda-online.comnih.gov
For example, the ¹H NMR signals of the methyl and methine protons of the (S)-1-phenylethyl group can exhibit different chemical shifts and coupling constants in a pair of diastereomers, allowing for their differentiation and quantification. jfda-online.comnih.gov This principle is widely used in asymmetric synthesis to determine the diastereomeric excess (d.e.) of a reaction. The integration of the corresponding signals provides a direct measure of the relative abundance of each diastereomer. jfda-online.com
A notable application of N-(1-phenylethyl)amide derivatives, including those of acetic acid, is in the determination of the absolute configuration of inherently chiral macrocycles, such as calix researchgate.netarenes. semanticscholar.org By attaching the chiral (S)-N-(1-phenylethyl)aminocarbonylmethyl group to the macrocycle, a mixture of diastereomers is formed.
These diastereomers can be separated and their structures analyzed by NMR spectroscopy and X-ray crystallography. semanticscholar.org The well-defined stereochemistry of the (S)-1-phenylethyl group acts as a chiral auxiliary, allowing for the assignment of the absolute configuration of the entire macrocyclic structure. Comparison of the NMR spectra of the S and R forms of the N-(1-phenylethyl)amides of these macrocycles allows for the formulation of rules for determining their absolute configuration, similar to Mosher's method.
Mass Spectrometry (MS) for Molecular Identity and Complex Mixtures
Mass spectrometry is an essential analytical technique for confirming the molecular weight of this compound and for studying its fragmentation patterns, which can provide valuable structural information. The electron ionization (EI) mass spectrum of a related compound, (S)-2-phenyl-N-(1-phenylethyl)acetamide, shows a molecular ion peak (M⁺·) at m/z 239. semanticscholar.org The fragmentation pattern is dominated by the formation of the resonance-stabilized phenylethylaminium cation.
Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are pivotal in the analysis of complex biological mixtures, a field known as metabolomics. nih.govresearchgate.netfrontiersin.orgnih.govlcms.cz Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most widely used platforms in these studies. frontiersin.orglcms.cz
While specific metabolomics studies focusing solely on this compound are not extensively documented, the general methodologies are applicable. For GC-MS analysis, derivatization of the amide might be necessary to increase its volatility and thermal stability. jfda-online.com LC-MS, on the other hand, is well-suited for the analysis of less volatile and more polar compounds and can often be performed without derivatization. nih.govnih.govlcms.cz These techniques would allow for the detection and quantification of this compound in biological matrices such as plasma or urine, providing insights into its metabolic fate.
Vibrational Spectroscopy (FTIR, FT-Raman) for Functional Group Analysis and Molecular Structure
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides detailed information about the functional groups and molecular vibrations within this compound. These techniques are complementary and offer a comprehensive vibrational profile of the molecule.
A study on the related compound, 2-cyano-N-(1-phenylethyl)acetamide, provides insight into the expected vibrational modes. researchgate.nettandfonline.com The experimental and theoretical vibrational frequencies were determined using density functional theory (DFT) calculations. researchgate.nettandfonline.com The key vibrational bands for the acetamide and phenylethyl moieties are summarized in the table below.
Table 2: Key Vibrational Frequencies for N-(1-phenylethyl)acetamide Moiety
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | ~3413 | Stretching vibration of the amide N-H bond. sbq.org.br |
| Aromatic C-H Stretch | 3100-3000 | Stretching vibrations of the C-H bonds in the phenyl ring. |
| Aliphatic C-H Stretch | ~2969 | Stretching vibrations of the C-H bonds in the ethyl and acetyl groups. sbq.org.br |
| C=O Stretch (Amide I) | 1680-1650 | Primarily the stretching vibration of the carbonyl group. |
| N-H Bend (Amide II) | 1560-1540 | A coupled vibration of N-H bending and C-N stretching. |
| Phenyl Ring C=C Stretch | 1600-1450 | In-plane stretching vibrations of the carbon-carbon bonds in the phenyl ring. |
Data is inferred from studies on related compounds. sbq.org.br
The FTIR spectrum would be dominated by the strong absorption of the carbonyl (C=O) stretch, a characteristic feature of the amide group. The N-H stretching vibration would also be prominent. sbq.org.br FT-Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide strong signals for the aromatic ring vibrations and the C-C backbone of the molecule. researchgate.nettandfonline.com The combination of both techniques allows for a thorough characterization of the vibrational properties of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for studying the electronic transitions within this compound. slideshare.net The absorption of UV or visible light excites valence electrons from a lower energy ground state to a higher energy excited state. tanta.edu.eg The chromophores within the molecule—specifically the phenyl ring and the amide group—are responsible for these absorptions. tanta.edu.eg
The UV-Vis spectrum of molecules containing these functional groups is typically characterized by two main types of electronic transitions:
π → π* Transitions : These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are associated with the aromatic system of the phenyl group and the C=O double bond of the amide. These transitions are generally intense.
n → π* Transitions : These are lower-energy transitions that occur when an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen and nitrogen atoms of the amide group, is promoted to a π* antibonding orbital. uzh.ch These transitions are typically less intense than π → π* transitions. uzh.ch
In related compounds like 2-cyano-N-(1-phenylethyl)acetamide, UV-Vis and HOMO-LUMO studies have been used to characterize the charge transfer that occurs within the molecule. tandfonline.comresearchgate.net The electronic absorption spectrum, often calculated using Time-Dependent Density Functional Theory (TD-DFT), helps to understand the electronic properties and provides data on absorption wavelengths (λmax) and oscillator strengths. researchgate.net The solvent can influence the position of these absorption bands; polar solvents can stabilize different orbitals to varying degrees, leading to shifts in the absorption maxima. tanta.edu.eg
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
In the crystalline state, the molecule's conformation is stabilized by a network of intermolecular interactions. A crucial interaction is the formation of hydrogen bonds. Research on a calixarene (B151959) derivative showed that the amide group readily participates in hydrogen bonding, with the amide proton (N-H) acting as a donor to an oxygen atom (O) of a neighboring molecule (N–H···O). researchgate.net This interaction plays a significant role in organizing the molecules into a stable crystal lattice. evitachem.com In one such crystal structure, the position of the (S)-N-(α-phenylethyl)acetamide substituent was stabilized by an N1–H···O3 hydrogen bond with an H···O distance of 2.08 Å and an N–H···O angle of 163°. researchgate.net These interactions are fundamental to understanding the solid-state packing and physical properties of the compound.
Computational Chemistry and Quantum Mechanical Studies
Computational chemistry serves as a powerful complement to experimental techniques, offering detailed insights into the molecular and electronic properties of this compound.
Density Functional Theory (DFT) is a widely used computational method to investigate molecular structure and properties. nepjol.info By employing functionals like B3LYP with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)), researchers can accurately predict the optimized molecular geometry, including bond lengths and angles, without experimental constraints. nepjol.infonih.govresearchgate.net Following geometry optimization, vibrational frequency calculations can be performed to predict the theoretical infrared and Raman spectra, which aids in the assignment of experimental spectral bands. researchgate.netnih.gov
A critical aspect of DFT studies is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. nih.govnih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This analysis also demonstrates that charge exchange occurs within the molecule. nih.gov For the related compound 2-cyano-N-(1-phenylethyl)acetamide, the HOMO-LUMO energy gap was calculated to be 4.75 eV. researchgate.net
Table 1: Representative Frontier Orbital Data for a Related Acetamide Compound
| Parameter | Method/Basis Set | Calculated Value | Reference |
| HOMO-LUMO Energy Gap | DFT/B3LYP/6-311++G(d,p) | 4.75 eV | researchgate.net |
| HOMO Energy | DFT/B3LYP/6-311++G(d,p) | -7.033 eV | researchgate.net |
| LUMO Energy | DFT/B3LYP/6-311++G(d,p) | -2.5212 eV | researchgate.net |
Note: Data presented is for the closely related compound 2-cyano-N-(1-phenylethyl)acetamide, as detailed in the cited literature.
Ab initio (from first principles) calculations are essential for studying the chiroptical properties of chiral molecules like this compound. nih.govresearchgate.net These methods, particularly time-dependent density functional theory (TD-DFT), are used to compute Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) spectra. nih.govunimi.it
By comparing the computationally predicted spectra with experimental data, the absolute configuration (AC) of the chiral center can be unequivocally assigned. unimi.it This is a powerful tool for stereochemical control in synthesis. For conformationally flexible molecules, the process involves identifying the most stable conformers using methods like DFT or Møller–Plesset second-order perturbation theory (MP2), calculating the chiroptical properties for each, and then obtaining a Boltzmann-weighted average to compare with the experimental spectrum. acs.org The solvent can have a strong effect on the final calculated values, primarily by altering the relative energies and populations of the different conformers. acs.org Computational studies on the closely related 1-(R)-phenylethylamine have successfully related its ECD spectrum to the side chain's dihedral angle.
Molecular Electrostatic Potential (MEP) analysis is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity. numberanalytics.com The MEP map illustrates the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). numberanalytics.comresearchgate.net For molecules with amide and phenyl groups, the MEP surface typically shows negative potential around the carbonyl oxygen atom, making it a site for hydrogen bonding, while the area around the amide hydrogen shows positive potential. nih.govresearchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure in terms of localized Lewis-like bonds and lone pairs. uni-muenchen.dewikipedia.org It quantifies delocalization effects and hyperconjugative interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals. wikipedia.orgmaterialsciencejournal.org The energetic significance of these interactions is evaluated using second-order perturbation theory. wisc.edu A large stabilization energy, E(2), indicates a strong interaction. For instance, in related amide-containing systems, a significant interaction involves the delocalization of a lone pair from the nitrogen atom (n(N)) into the antibonding orbital of the carbonyl group (π*(C=O)), which stabilizes the molecule and confirms charge transfer. materialsciencejournal.orgwisc.edu
Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.gov This technique is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity. nih.govconicet.gov.ar
For the related compound 2-cyano-N-(1-phenylethyl)acetamide (2CPEA), molecular docking studies have been performed to evaluate its interaction with various protein receptors. tandfonline.comresearchgate.net These simulations place the ligand into the binding site of a protein and calculate a score, typically in kcal/mol, that estimates the binding free energy. tandfonline.com The results reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. Docking studies of 2CPEA against multiple protein targets showed binding energies ranging from -5.8 to -7.5 kcal/mol, indicating potentially favorable interactions. tandfonline.comresearchgate.net Such studies suggest that the molecule could form stable complexes with certain proteins, paving the way for further investigation into its biological activity. researchgate.netdergipark.org.tr
Table 2: Molecular Docking Results for a Related Acetamide Compound
| Protein Target (PDB ID) | Ligand | Binding Energy (kcal/mol) | Reference |
| 1H23 | 2-Cyano-N-(1-phenylethyl)acetamide | -7.5 | tandfonline.comresearchgate.net |
| 1QXK | 2-Cyano-N-(1-phenylethyl)acetamide | -7.5 | tandfonline.comresearchgate.net |
| 1ZXM | 2-Cyano-N-(1-phenylethyl)acetamide | -7.5 | tandfonline.comresearchgate.net |
| 3PTA | 2-Cyano-N-(1-phenylethyl)acetamide | -7.5 | tandfonline.comresearchgate.net |
| 4JS9 | 2-Cyano-N-(1-phenylethyl)acetamide | -7.5 | tandfonline.comresearchgate.net |
| 2C5Y | 2-Cyano-N-(1-phenylethyl)acetamide | -7.5 | tandfonline.comresearchgate.net |
Note: The binding energy of -7.5 kcal/mol was reported as a significant finding for the compound against a panel of receptors in the cited studies.
Molecular Dynamics Simulations for Biomolecular Stability
In a study on the related compound, 2-cyano-N-(1-phenylethyl)acetamide (2CPEA), MD simulations were employed to explore its biomolecular stability when docked with various protein receptors. tandfonline.comresearchgate.net Such simulations can reveal the fluctuations of the ligand within the binding site, the number and stability of hydrogen bonds formed between the ligand and the protein, and the root mean square deviation (RMSD) of the protein backbone to assess its structural integrity over the simulation period. researchgate.net These parameters collectively help in understanding the dynamic behavior and stability of the ligand-protein complex. nih.gov
The general workflow for such a simulation involves placing the ligand-protein complex in a solvent box (typically water) with appropriate ions to neutralize the system. The system is then subjected to energy minimization to remove steric clashes, followed by a period of heating and equilibration. Finally, a production run is performed for a duration sufficient to observe the dynamic events of interest. Analysis of the resulting trajectory provides a detailed picture of the biomolecular stability. nih.gov
Table 1: Key Parameters Analyzed in Molecular Dynamics Simulations for Biomolecular Stability
| Parameter | Description | Significance for this compound |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions in the protein backbone or ligand from a reference structure over time. | Indicates the structural stability of the protein upon binding of this compound and the stability of the ligand's position in the binding site. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues or atoms around their average position. | Highlights flexible regions of the protein that may be involved in ligand binding and conformational changes induced by this compound. |
| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and the biomolecule over the simulation time. | Determines the key interactions that stabilize the binding of this compound to its target. |
| Radius of Gyration (Rg) | Represents the compactness of the protein structure. | Changes in Rg can indicate protein unfolding or significant conformational changes as a result of interaction with this compound. |
Empirical Force-Field (e.g., MM2, AM1) Calculations for Conformational Energy
Empirical force-field calculations are a cornerstone of computational chemistry for determining the conformational energies and preferred geometries of molecules like this compound. nih.gov These methods approximate the potential energy of a molecule as a function of its atomic coordinates using a set of classical mechanics-based equations. nih.gov Methods such as the Molecular Mechanics 2 (MM2) and the semi-empirical quantum mechanical Austin Model 1 (AM1) have been instrumental in conformational analysis. rsc.orgrsc.org
Research on diastereoisomeric N,N-bis(1-phenylethyl)acetamides, which are structurally related to this compound, has demonstrated the utility of MM2 and AM1 calculations. rsc.orgrsc.org These studies involved the identification of stable rotamers and the calculation of the energy barriers for their interconversion. rsc.org For instance, two primary dynamic processes were identified: the rotation around the amide C-N bond and the rotation of the 1-phenylethyl groups. rsc.orgresearchgate.net
The AM1 calculations were found to qualitatively reproduce the energy barrier differences between diastereoisomers. rsc.orgresearchgate.net In contrast, MM2 calculations, particularly those using a dipole-dipole interaction scheme, were noted to sometimes overestimate the stability of certain conformers. rsc.orgrsc.org Better agreement with experimental data was often achieved when monopolar charge interactions were employed, although the results were sensitive to the choice of atomic charges. rsc.org These findings underscore the importance of selecting the appropriate force field and parameters for accurate conformational energy predictions.
For this compound, these computational methods can be used to map its potential energy surface as a function of key dihedral angles, thereby identifying low-energy conformations. This information is crucial for understanding its steric and electronic properties, which in turn govern its interactions with other molecules, including biological targets.
Table 2: Comparison of Empirical Force-Field Methods for Conformational Analysis
| Method | Type | Key Features | Application to this compound |
| MM2 (Molecular Mechanics 2) | Empirical Force Field | Based on classical mechanics, it calculates steric energy from bond stretching, angle bending, torsional angles, and van der Waals interactions. | Predicts stable conformations (rotamers) and estimates the energy differences between them. Useful for initial conformational searches. rsc.org |
| AM1 (Austin Model 1) | Semi-Empirical Quantum Mechanics | A quantum mechanical model that uses approximations and parameters derived from experimental data. It is computationally faster than ab initio methods. | Calculates conformational energies, rotational barriers, and electronic properties. It can provide a more accurate description of electronic effects on conformation compared to purely classical force fields. rsc.orgrsc.org |
Biological Activity Research and Bioorganic Chemistry Applications
Antimicrobial Research
The acetamide (B32628) scaffold is a core structure in many pharmaceuticals with a wide range of biological effects, including antimicrobial properties. japsonline.com Investigations into derivatives of (S)-N-(1-phenylethyl)acetamide have sought to develop new agents to combat drug-resistant pathogens.
While research on the parent compound this compound is limited, numerous studies have focused on its analogues. A series of N-[(1-phenylethyl)]-2-pyrazolo[3,4-c]pyridin-1-yl acetamide derivatives were synthesized and evaluated for their antimicrobial activities. turkjps.orgturkjps.org The results indicated that some of these compounds exhibited slight activity against Gram-positive bacteria, specifically Bacillus cereus and Staphylococcus aureus. turkjps.orgturkjps.org However, they did not show significant antifungal activity against the tested Candida species. turkjps.orgturkjps.org
In another study, new N-phenylacetamide derivatives featuring 4-arylthiazole moieties were designed and synthesized. nih.govnih.gov These compounds were tested for their in vitro antibacterial activity against several plant pathogenic bacteria, including Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac), and Xanthomonas oryzae pv. oryzicola (Xoc), with some compounds showing promising results. nih.govnih.gov For instance, the derivative N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) demonstrated an EC₅₀ value of 156.7 µM against Xoo, which was superior to the commercial bactericides bismerthiazol (B1226852) and thiodiazole copper. nih.govnih.gov A scanning electron microscopy investigation confirmed that this compound could cause the rupture of the Xoo cell membrane. nih.govnih.gov
These findings underscore the potential of using the N-(1-phenylethyl)acetamide structure as a scaffold for developing novel antibacterial agents.
The chirality of molecules can play a critical role in their biological function. N-acyl homoserine lactones (AHLs) are signaling molecules used by many Gram-negative bacteria in a process called quorum sensing (QS) to regulate gene expression related to virulence and biofilm formation. mdpi.comfrontiersin.org Modulating the QS system is a potential strategy to combat bacterial pathogenicity. mdpi.com
Research into chiral derivatives of xanthones, incorporating an N-(1-phenylethyl)acetamide moiety, has explored their enantioselective effects on bacterial virulence. An enantiomeric pair, (S)-2-[(3-methoxy-9-oxo-9H-xanthen-4-yl)oxy]-N-(1-phenylethyl)acetamide and its (R)-enantiomer, were synthesized and studied for their potential as inhibitors of bacterial resistance mechanisms. nih.gov The study of such chiral molecules is crucial as enantiomers can exhibit different biological activities, with one being active while the other is inactive or even eliciting undesired effects. The investigation into how the (S)- and (R)-configurations influence interactions with bacterial targets like QS receptors provides insight into designing more specific and effective virulence inhibitors. nih.gov
Analgesic and Anti-Inflammatory Research
The search for new, more effective agents for pain and inflammation management is a continuous effort in medicinal chemistry. Derivatives of N-(1-phenylethyl)acetamide have been synthesized and evaluated for these properties. nih.govnih.gov
A novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives were synthesized and assessed for their analgesic activity. nih.gov The study revealed that certain substitutions on the phenoxy ring influenced the compound's effectiveness. Notably, compound 3c , N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, was identified as exhibiting significant analgesic, as well as anti-inflammatory and anticancer, activities. nih.govnih.gov The investigation into these derivatives suggests their potential as candidates for pain management therapies. smolecule.com
The anti-inflammatory potential of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives has been a key area of investigation. nih.govnih.gov The research aimed to develop new chemical entities that could potentially act on inflammatory pathways, such as the cyclooxygenase (COX) pathways. nih.gov Overexpression of COX-2 is a hallmark of many inflammatory conditions and is also linked to carcinogenesis. nih.gov
The synthesized derivatives were evaluated for their anti-inflammatory activity, and the results indicated that compounds with halogen substitutions on the aromatic ring showed favorable activity. nih.gov For example, halogenated phenoxy acetamide derivatives demonstrated enhanced anti-inflammatory effects. smolecule.com One study highlighted that N-(2-hydroxy phenyl) acetamide was found to possess promising anti-arthritic properties by reducing pro-inflammatory cytokines like IL-1 beta and TNF-alpha in experimental models. nih.gov The compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (3c ) also showed notable anti-inflammatory efficacy. nih.gov
The table below summarizes the anti-inflammatory activity of a selection of synthesized 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, measured by the percentage inhibition of carrageenan-induced paw edema in rats.
| Compound | Substituents | % Inhibition of Paw Edema |
|---|---|---|
| 3a | R=Cl, R'=H | 61.18 |
| 3b | R=Cl, R'=Cl | 65.88 |
| 3c | R=Cl, R'=NO2 | 68.23 |
| 3h | R=CH3, R'=Cl | 64.70 |
| 3i | R=CH3, R'=NO2 | 62.35 |
| Standard (Diclofenac sodium) | - | 71.76 |
Data sourced from Rani P, et al. (2014). The table shows the percentage inhibition of inflammation at a 5-hour time point.
Anticancer Research and Modulation of Cellular Pathways
The acetamide structure is a component of various compounds investigated for their anticancer properties. nih.gov Research on N-(1-phenylethyl)acetamide derivatives has focused on their potential to inhibit cancer cell growth and modulate cellular pathways involved in cancer progression. nih.govresearchgate.net
A series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives were evaluated for their anticancer activity against the MCF-7 breast cancer cell line and the SK-N-SH neuroblastoma cell line. nih.gov The findings revealed that derivatives featuring halogen substitutions on the aromatic ring were favorable for anticancer activity. nih.govresearchgate.net Specifically, compound 3c , N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, which also showed analgesic and anti-inflammatory effects, exhibited notable anticancer activity. nih.govresearchgate.net This suggests a potential for developing dual-acting anti-inflammatory and anticancer agents. nih.gov
Emerging studies indicate that the mechanism of action for such compounds may involve the modulation of apoptosis pathways and regulation of the cell cycle. The goal of this research includes developing agents with potent anticancer efficacy, possibly associated with the suppression of COX/LOX pathways, given the link between inflammation and cancer. nih.gov
The cytotoxic activity of these compounds against MCF-7 and SK-N-SH cell lines is presented below.
| Compound | Substituents | % Cytotoxicity (MCF-7) | % Cytotoxicity (SK-N-SH) |
|---|---|---|---|
| 3a | R=Cl, R'=H | 64.38 | 59.46 |
| 3b | R=Cl, R'=Cl | 69.86 | 64.86 |
| 3c | R=Cl, R'=NO2 | 78.08 | 71.62 |
| 3h | R=CH3, R'=Cl | 67.12 | 62.16 |
| 3i | R=CH3, R'=NO2 | 73.97 | 67.56 |
Data sourced from Rani P, et al. (2014).
Structure-Activity Relationship (SAR) Studies for Anticancer Efficacy
Structure-activity relationship (SAR) studies have been crucial in optimizing the anticancer efficacy of this compound derivatives. These studies systematically alter the chemical structure of the lead compound to identify which modifications enhance biological activity.
Research has shown that substitutions on the phenyl ring are a significant determinant of anticancer activity. mdpi.com For instance, the introduction of halogen atoms, such as chlorine, or a nitro group onto the aromatic rings of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives has been found to be favorable for anticancer activity. nih.govnih.gov One of the most potent compounds identified in a study was N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, which exhibited significant anticancer, anti-inflammatory, and analgesic activities. nih.govresearchgate.net
The position of substituents also plays a critical role. For example, in a series of benzofuran (B130515) derivatives, it was found that substitutions at the C-2 position were important for cytotoxic activity. mdpi.com Furthermore, another study highlighted that a morpholinyl substitution at the para position of the N-phenethyl ring enhanced antiproliferative activity. mdpi.com These SAR insights are invaluable for the rational design of new and more potent anticancer agents based on the this compound scaffold.
Neuroprotective Effects of Derivatives
Preliminary research suggests that derivatives of this compound may offer neuroprotective benefits, making them potential candidates for the treatment of neurodegenerative diseases. smolecule.com Studies on structurally related compounds have shown promise in this area. For example, N,N'-diphenyl-p-phenylenediamine (DPPD) and its derivatives have been found to protect neuronal cells from oxidative glutamate (B1630785) toxicity at nanomolar concentrations. nih.gov The essential structure for these neuroprotective effects was identified as phenyl-amine-phenyl-amine-phenyl (or butyl). nih.gov
Furthermore, phosphorylated nitrones, which can be structurally related to some derivatives, have demonstrated antioxidant and neuroprotective properties. mdpi.com For instance, N-benzylidene-1-diethoxyphosphoryl-1-methylethylamine N-oxide (PPN) and related compounds have shown neuroprotective activity, some even higher than the well-known neuroprotectant PBN. mdpi.com These findings support the potential for developing this compound derivatives as neuroprotective agents.
Enzyme Modulation and Binding Affinity Studies
The biological effects of this compound derivatives are often mediated through their interaction with specific enzymes and receptors. Understanding these interactions is key to elucidating their mechanism of action and for designing more selective and potent compounds.
Investigation of Interactions with Enzymes and Receptors
Molecular docking studies are frequently employed to predict how these compounds bind to biological targets. smolecule.com For example, 2-cyano-N-(1-phenylethyl)acetamide (2CPEA) has been studied for its interaction with various protein receptors, with a calculated binding energy of -7.5 kcal/mol, indicating a strong potential for interaction. tandfonline.com
In other studies, derivatives have been investigated for their ability to inhibit specific enzymes. For example, some acetamide derivatives have been screened for their inhibitory activity against enzymes like butyrylcholinesterase, acetylcholinesterase, and lipoxygenase. who.int Furthermore, research on related structures has identified potent inhibitors of enzymes such as neutral aminopeptidases. acs.org These studies often reveal that specific structural features, such as the presence and position of certain functional groups, are crucial for high-affinity binding to the enzyme's active site. acs.org
In Vitro Assays for Biological Activity Evaluation
A variety of in vitro assays are used to evaluate the biological activity of this compound derivatives. smolecule.com For anticancer activity, cell proliferation assays using cancer cell lines like MCF-7 and SK-N-SH are common. nih.gov The MTT assay is a widely used method to assess cytotoxicity. nih.gov
For evaluating enzyme inhibition, specific assays are used to measure the activity of the target enzyme in the presence and absence of the test compound. For example, in the study of glucokinase activators, in vitro enzyme assays were used to determine the half-maximal effective concentration (EC50) of the compounds. nih.gov Similarly, for assessing antimicrobial activity, techniques like the disc agar (B569324) diffusion method are employed against various fungal and bacterial strains. japsonline.com
Applications in Agrochemical Research and Development
The versatile biological activity of acetamide derivatives extends to the field of agrochemicals. This compound can serve as a precursor for the development of new agrochemicals that require specific biological actions. smolecule.com Research in this area has led to the discovery of acetamide derivatives with herbicidal properties. For instance, some pyrimidine (B1678525) derivatives containing the acetamide moiety have been identified as bleaching herbicides. acs.org
Furthermore, other related structures have been developed as grass-selective herbicides and compounds that inhibit the enzyme acetolactate synthase (ALS), a key target for many commercial herbicides. acs.org The development of such compounds often involves synthesizing and screening a library of derivatives to identify those with the desired level of activity and selectivity.
Future Directions and Emerging Research Avenues for S N 1 Phenylethyl Acetamide
The chiral amide (S)-N-(1-phenylethyl)acetamide continues to be a compound of significant interest in organic synthesis and medicinal chemistry. smolecule.com Its well-defined stereochemistry and the robust nature of the amide bond make it a versatile building block and a subject of ongoing research. smolecule.comnih.gov Future exploration is branching into several key areas, including the development of novel therapeutics, the adoption of sustainable synthetic methods, its application in material science, and a more profound understanding of its reaction mechanisms.
Q & A
Q. What are the standard synthetic routes for (S)-N-(1-phenylethyl)acetamide, and how are intermediates purified?
The synthesis typically involves acylation of (S)-1-phenylethylamine with acetic anhydride or acetyl chloride under basic conditions. For example, Priyanka et al. synthesized analogs via reaction of 1-phenylethylamine with substituted phenols, followed by purification using column chromatography and characterization via NMR and mass spectrometry . Advanced methods like Cu₂O/C-catalyzed click chemistry have also been employed to introduce triazole moieties, with purification via crystallization (hexane/diethyl ether) .
Q. How is this compound characterized to confirm its structure and enantiomeric purity?
Key characterization techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR data (e.g., δ 1.46 ppm for methyl protons, δ 169.76 ppm for carbonyl carbon) .
- Chiral HPLC or polarimetry to confirm enantiomeric excess.
- X-ray crystallography for absolute stereochemical confirmation, as demonstrated in studies retaining configuration during synthesis .
Q. What preliminary pharmacological activities have been reported for derivatives of this compound?
Derivatives with halogen or nitro substituents exhibit enhanced anti-inflammatory and analgesic activities. For instance, halogenated phenoxy analogs showed improved bioactivity, while nitro-containing derivatives displayed anticancer potential in molecular docking studies .
Advanced Research Questions
Q. How can stereoselective synthesis of this compound be achieved, and what methods validate configuration retention?
Dynamic kinetic resolution (DKR) using chiral catalysts or enzymes enables enantioselective synthesis. For example, stereoretentive reactions between (S)-1-phenylethylamine and esters were confirmed via X-ray diffractometry, showing no racemization .
Q. What strategies optimize reaction yields and selectivity in derivatizing this compound?
- Catalyst screening : Cu₂O/C in triethylamine enhances click chemistry efficiency (89% yield for triazole derivatives) .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve acylation rates.
- Temperature control : Low temperatures reduce side reactions during chiral intermediate formation .
Q. How do analytical methods resolve contradictions in bioactivity data across structural analogs?
Comparative studies using:
Q. What advanced techniques elucidate the mechanistic role of this compound in chiral environments?
Q. How are hybrid derivatives (e.g., triazole-linked analogs) synthesized, and what are their applications?
Click chemistry with azide-alkyne cycloaddition introduces triazole rings, enhancing metabolic stability. For example, (R)-2-(4-phenyltriazol-1-yl)-N-(1-phenylethyl)acetamide was synthesized via Cu₂O/C catalysis and tested for kinase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
